molecular formula C17H23NO3 B13563349 tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers CAS No. 2803861-89-2

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers

Cat. No.: B13563349
CAS No.: 2803861-89-2
M. Wt: 289.4 g/mol
InChI Key: ILANKANODFKKSQ-UHFFFAOYSA-N
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Description

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.3694 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a formylcyclobutyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-benzyl-1-formylcyclobutyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.

Scientific Research Applications

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

2803861-89-2

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-17(12-19)10-14(11-17)9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,20)

InChI Key

ILANKANODFKKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C=O

Origin of Product

United States

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